4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1221725-63-8
VCID: VC7940295
InChI: InChI=1S/C10H10FN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
SMILES: CN1C=NC(=C1N)C2=CC=C(C=C2)F
Molecular Formula: C10H10FN3
Molecular Weight: 191.20

4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine

CAS No.: 1221725-63-8

Cat. No.: VC7940295

Molecular Formula: C10H10FN3

Molecular Weight: 191.20

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine - 1221725-63-8

Specification

CAS No. 1221725-63-8
Molecular Formula C10H10FN3
Molecular Weight 191.20
IUPAC Name 5-(4-fluorophenyl)-3-methylimidazol-4-amine
Standard InChI InChI=1S/C10H10FN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Standard InChI Key YWUPOZBLEYETGU-UHFFFAOYSA-N
SMILES CN1C=NC(=C1N)C2=CC=C(C=C2)F
Canonical SMILES CN1C=NC(=C1N)C2=CC=C(C=C2)F

Introduction

4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine is an organic compound belonging to the imidazole family, characterized by a fluorophenyl group and a methyl substitution. It is of interest in medicinal chemistry due to its structural features, which are often associated with biological activity. The compound has potential applications in drug development, particularly in targeting specific biochemical pathways.

Synthesis and Derivatives

The synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine typically involves:

  • Formation of the imidazole core: This is achieved through cyclization reactions using precursors such as glyoxal, ammonia, and methylamine.

  • Introduction of the fluorophenyl group: Electrophilic aromatic substitution or coupling reactions are employed to attach the fluorophenyl moiety.

Derivatives of this compound can be synthesized by modifying the amine or methyl groups, potentially enhancing biological activity or pharmacokinetic properties.

Research Findings and Future Directions

While data on 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine specifically remain sparse, its structural similarity to other biologically active compounds suggests significant potential in drug discovery. Future research should focus on:

  • Synthesizing analogs with varied substitutions for structure-activity relationship (SAR) studies.

  • Conducting in vitro and in vivo assays to determine pharmacological efficacy.

  • Exploring its role as a scaffold for designing enzyme inhibitors or receptor modulators.

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